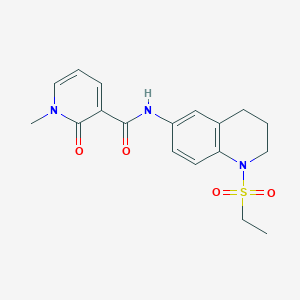![molecular formula C19H21N3O4S B2404258 N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 710986-13-3](/img/structure/B2404258.png)
N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction and Structural Studies
The compound N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide and its derivatives have been subject to various interaction and structural studies, which are crucial for understanding their chemical behavior and potential applications:
Volumetric and Acoustic Properties : Raphael, Bahadur, and Ebenso (2015) studied the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including compounds similar to the one . They explored the effects of temperature and concentration on the derived properties such as apparent molar volume and apparent molar adiabatic compressibility. These insights are vital for understanding the solute-solute, solute-solvent, and solvent-solvent interactions in mixtures involving similar compounds Raphael, Bahadur, & Ebenso, 2015.
Crystal Structures : Dey et al. (2015) synthesized and analyzed the crystal structures of nimesulidetriazole derivatives closely related to the target compound. Their research provided insights into the nature of intermolecular interactions, which is critical for understanding how such compounds can be used in various scientific applications Dey et al., 2015.
Synthesis and Characterization : Durgadas et al. (2012) focused on the synthesis and characterization of a compound similar to the one . The study included techniques like IR, NMR, and Mass spectra, which are instrumental in identifying the structure and purity of such compounds Durgadas, Mukkanti, & Pal, 2012.
Biological Activity Studies
Certain derivatives of the compound have been studied for their biological activities, shedding light on potential therapeutic or biochemical applications:
Cyclooxygenase-2 (COX-2) Inhibitors : Singh et al. (2004) researched the effect of the methanesulfonamide group on the COX-2 inhibitory activity of 1,5-diarylpyrazole. Their findings are critical for drug development, especially in designing anti-inflammatory agents Singh et al., 2004.
Anticancer and Antiviral Activities : Havrylyuk et al. (2013) synthesized and tested the in vitro anticancer and antiviral activities of 2-pyrazoline-substituted 4-thiazolidinones, providing valuable data on the therapeutic potential of compounds structurally similar to the one Havrylyuk et al., 2013.
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-18(16-9-4-5-10-19(16)26-2)12-17(20-22)14-7-6-8-15(11-14)21-27(3,24)25/h4-11,18,21H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPBKBNHSREQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
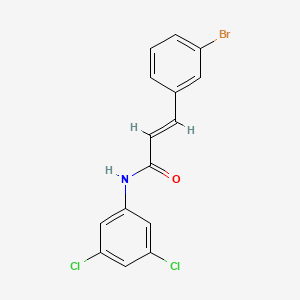
![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)
![1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2404182.png)

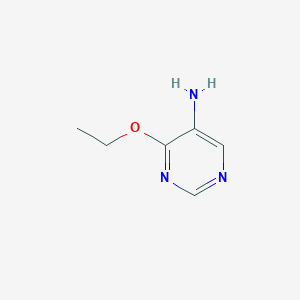
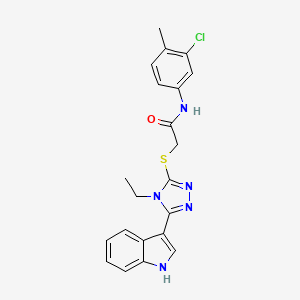
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)
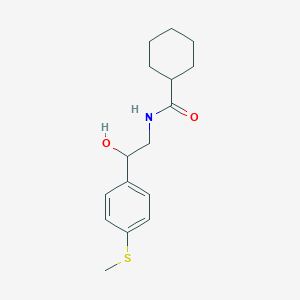

![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)
